In-Depth Technical Guide: 2-Chloro-3-(trimethylsilyl)pyridine (CAS 77332-76-4)
In-Depth Technical Guide: 2-Chloro-3-(trimethylsilyl)pyridine (CAS 77332-76-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-(trimethylsilyl)pyridine, a key building block in modern organic and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and potential reactions, and discusses its applications in drug discovery.
Core Compound Data
2-Chloro-3-(trimethylsilyl)pyridine is a substituted pyridine (B92270) derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique combination of a reactive chloro group and a sterically influential trimethylsilyl (B98337) group allows for selective functionalization of the pyridine ring.
| Property | Value | Source |
| CAS Number | 77332-76-4 | [1] |
| Molecular Formula | C₈H₁₂ClNSi | [1] |
| Molecular Weight | 185.73 g/mol | [1] |
| Physical Form | Solid | [2] |
| Boiling Point | 222.4 °C at 760 mmHg | |
| Density | 1.03 g/cm³ | |
| Flash Point | 88.3 °C | |
| SMILES | ClC1=NC=CC=C1--INVALID-LINK--(C)C | [2] |
| InChI | 1S/C8H12ClNSi/c1-11(2,3)7-5-4-6-10-8(7)9/h4-6H,1-3H3 | [2] |
| InChI Key | XBHSRUYPAJUPIE-UHFFFAOYSA-N | [2] |
Safety and Handling
2-Chloro-3-(trimethylsilyl)pyridine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and is associated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of 2-Chloro-3-(trimethylsilyl)pyridine via Ortho-Lithiation
This protocol describes the synthesis of 2-Chloro-3-(trimethylsilyl)pyridine from 2-chloropyridine (B119429) through a regioselective ortho-lithiation followed by quenching with trimethylsilyl chloride.[3]
Materials:
-
2-Chloropyridine
-
Lithium diisopropylamide (LDA)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).
-
Lithiation: To the freshly prepared LDA solution, add a solution of 2-chloropyridine in anhydrous THF dropwise via the dropping funnel, while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 3-lithio-2-chloropyridine intermediate.
-
Quenching: To the reaction mixture, add a solution of trimethylsilyl chloride (TMSCl) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to afford 2-Chloro-3-(trimethylsilyl)pyridine as a solid.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of 2-Chloro-3-(trimethylsilyl)pyridine.
Suzuki-Miyaura Cross-Coupling Reaction
2-Chloro-3-(trimethylsilyl)pyridine can be utilized as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds at the 2-position of the pyridine ring. This is a powerful method for the synthesis of more complex biaryl and heteroaryl structures.[4][5]
Materials:
-
2-Chloro-3-(trimethylsilyl)pyridine
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane (B91453)
-
Degassed water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-Chloro-3-(trimethylsilyl)pyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and cesium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of approved drugs.[6] The unique structural and electronic properties of the pyridine ring make it a valuable component for interacting with biological targets. 2-Chloro-3-(trimethylsilyl)pyridine serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors and ion channel modulators.[5][7]
Role as a Versatile Intermediate
The chlorine atom at the 2-position of 2-Chloro-3-(trimethylsilyl)pyridine is susceptible to nucleophilic aromatic substitution and is an excellent handle for cross-coupling reactions. The trimethylsilyl group at the 3-position can influence the regioselectivity of further reactions and can also be replaced with other functional groups, providing a route to a variety of substituted pyridines.
Potential Application in the Synthesis of Nav1.7 Inhibitors
The voltage-gated sodium channel Nav1.7 is a key target for the development of novel analgesics.[8][9] Many potent and selective Nav1.7 inhibitors feature complex substituted aromatic and heteroaromatic cores. While no specific synthesis of a named drug using 2-Chloro-3-(trimethylsilyl)pyridine is publicly available, its structure makes it a plausible starting material for the synthesis of complex pyridine-based Nav1.7 inhibitors through reactions like the Suzuki-Miyaura coupling to introduce necessary aryl or heteroaryl moieties.
Logical Relationship in Drug Discovery Workflow
Caption: Potential workflow for the use of the title compound in drug discovery.
References
- 1. Synthesis of 2,4,6-Tri-Substituted Pyridine Derivatives in Aqueous Medium<i>via</i>Hantzsch Multi-Component Reaction Ca… [ouci.dntb.gov.ua]
- 2. 2-Chloro-3-(trimethylsilyl)pyridine 77332-76-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

